ペルフルオロピナコール

概要

説明

Synthesis Analysis

The synthesis of perfluoropinacol involves fluorination techniques that replace hydrogen atoms with fluorine, creating a highly stable and reactive molecule. This process is fundamental in creating perfluorinated compounds, which exhibit a range of desirable properties such as chemical and thermal stability. The synthesis of fluorophosphoranes containing the perfluoropinacolyl ring system demonstrates the complexity and specificity required in synthesizing such molecules, highlighting the importance of fluorination in altering molecular properties (Gibson, Röschenthaler, & Schmutzler, 1975).

Molecular Structure Analysis

The molecular structure of perfluoropinacol significantly contributes to its chemical behavior and reactivity. The presence of fluorine atoms imparts a high degree of electronegativity, affecting the molecule's interactions with other substances. Studies on mixed ligand complexes of perfluoropinacol with metals such as Ni2+, Pd2+, Pt2+, and Cu2+ reveal how the perfluoropinacolato ion can chelate to metal ions, forming stable neutral complexes. These interactions are predominantly determined by electronic effects, although steric influences may also play a role (Cripps & Willis, 1975).

Chemical Reactions and Properties

Perfluoropinacol's chemical reactivity is notably influenced by its perfluorinated structure, enabling it to engage in a variety of chemical reactions. The compound's ability to ionize and chelate with metal ions forms the basis for creating complex structures with distinct properties. This behavior is crucial for applications in catalysis and materials science, where specific chemical functionalities are required.

Physical Properties Analysis

The physical properties of perfluoropinacol, such as its solubility, boiling point, and melting point, are markedly different from those of its non-fluorinated analogs. These differences stem from the strong carbon-fluorine bonds and the molecule's overall electronegativity, which affect its interactions with solvents and other compounds. The solvent organization around perfluoro groups significantly influences the photophysical properties of perfluorinated molecules, demonstrating the impact of the perfluoro moiety on molecular behavior (Mondal et al., 2016).

科学的研究の応用

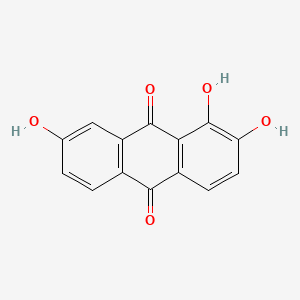

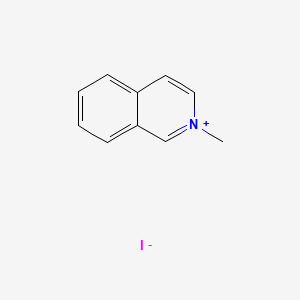

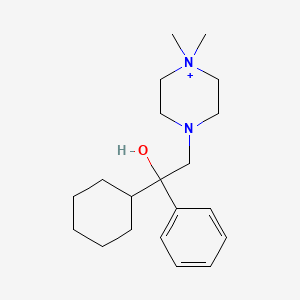

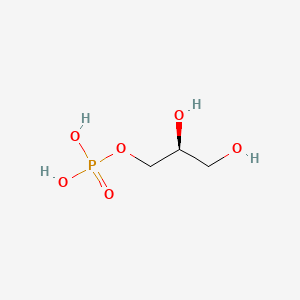

有機合成における触媒作用

ペルフルオロピナコールは、ベンジルアルコールを用いたフリーデル・クラフツアルキル化において効果的な助触媒として同定されています {svg_1}。このプロセスは、非対称ジアリルメタン生成物を構築するために不可欠です。この化合物は、特に電子的に不活性化された第一級および第二級ベンジルアルコールに対して、ボロン酸触媒の反応性を向上させます。ペルフルオロピナコールの存在により、高度に求電子性でルイス酸性のボロン酸エステルが形成され、ベンジルアルコールのより容易なイオン化が促進されます。

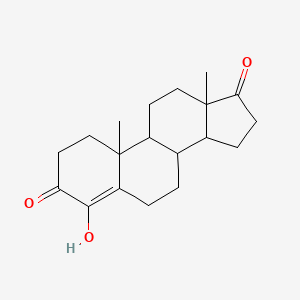

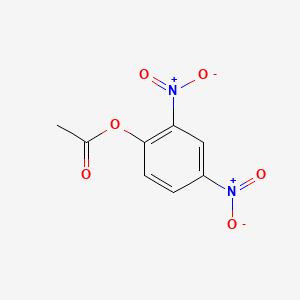

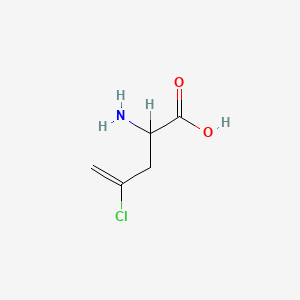

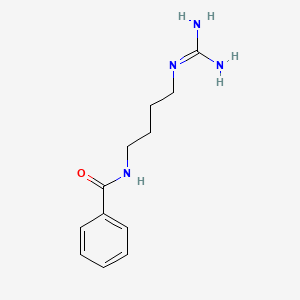

ボロン酸触媒の活性化

困難なフリーデル・クラフツベンジル化において、ペルフルオロピナコールは、ボロン酸触媒の反応性を大幅に向上させる助触媒として機能します {svg_2}。これは、特にC-O結合のイオン化が困難なため、これまで効果的なカップリングパートナーではなかった、電子不足の強いベンジルアルコールを使用する場合に重要です。

ルイス酸活性化

ペルフルオロピナコールは、さまざまな化学反応でルイス酸活性剤として使用されています。有機合成における水素結合受容体としての役割は注目すべきであり、特にベックマン転位などの反応において、温和な条件下でオキシムからアミドへの変換を促進します。

脱水反応

この化合物は、水素結合を形成する能力を利用して、アルコールとの脱水反応に参加してエーテルを形成できます。この特性は、制御された脱水が要求される複雑な有機分子の合成において特に役立ちます。

材料科学への応用

ペルフルオロピナコールのユニークな化学構造は、そのパーフルオロ化とジェミナルジオールによって特徴付けられ、材料科学において貴重な化合物となっています。フッ素原子による水や酸に対する耐性は、他の化合物が分解する可能性のある環境での使用を可能にします。

フッ素化化合物の合成

ペルフルオロピナコールの完全フッ素化構造は、他のフッ素化有機化合物の合成のための理想的な試薬となっています。医薬品や農薬におけるフッ素化材料の需要が高まっていることから、この分野におけるペルフルオロピナコールの使用は増加しています。

分析化学

分析化学では、ペルフルオロピナコールは、その明確に定義された物理的および化学的特性により、標準または参照化合物として使用できます。高い沸点と分解に対する耐性により、高温での用途に適しています。

環境化学

その安定性と分解に対する耐性を考えると、ペルフルオロピナコールは、環境化学研究において、自然環境におけるフッ素化化合物の挙動を理解するために使用できる可能性があります。他の環境要因との相互作用は、同様の化合物の運命と輸送に関する洞察を提供することができます。

Safety and Hazards

将来の方向性

Perfluoropinacol, as a member of the Per- and polyfluoroalkyl substances (PFAS), is of increasing regulatory concern . The future research directions for PFAS, including Perfluoropinacol, will likely focus on understanding their distribution, substitution of regulated substances, increasing structural diversity, and identifying the unknown “Dark Matter” of PFAS .

作用機序

Target of Action

Perfluoropinacol primarily targets oxime N-OH bonds in the Beckmann rearrangement . It acts as an additive in a polar solvent mixture, facilitating the direct and chemoselective activation of these bonds .

Mode of Action

Perfluoropinacol interacts with its targets by serving as an internal Lewis acid . It provides a transient, electrophilic boronic ester that activates the ortho-carboxyester, accelerating the initial, rate-limiting step of transesterification between the precatalyst and the oxime substrate .

Biochemical Pathways

Perfluoropinacol affects the Beckmann rearrangement pathway . This classical organic reaction provides a unique approach to prepare functionalized amide products . The compound’s action leads to the formation of acyl oxime intermediates involved in a fully catalytic nonself-propagating Beckmann rearrangement mechanism .

Pharmacokinetics

It’s important to note that the compound’s bioavailability and pharmacokinetics would be influenced by factors such as its physicochemical properties, formulation, and route of administration .

Result of Action

The molecular and cellular effects of Perfluoropinacol’s action involve the transformation of oxime N-OH bonds into functionalized amide products . This transformation is facilitated by the compound’s role as an internal Lewis acid, which activates the ortho-carboxyester and accelerates transesterification .

Action Environment

Environmental factors can influence the action, efficacy, and stability of Perfluoropinacol. For instance, the compound’s effectiveness in the Beckmann rearrangement is influenced by the presence of a polar solvent mixture . Additionally, Perfluoropinacol and other perfluorochemicals are persistent in the environment due to their resistance to degradation . Their widespread use and persistence can lead to bioaccumulation and potential toxicity .

特性

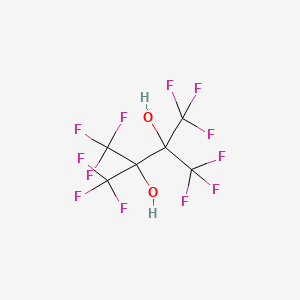

IUPAC Name |

1,1,1,4,4,4-hexafluoro-2,3-bis(trifluoromethyl)butane-2,3-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H2F12O2/c7-3(8,9)1(19,4(10,11)12)2(20,5(13,14)15)6(16,17)18/h19-20H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GKDCWKGUOZVDFX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(F)(F)F)(C(F)(F)F)O)(C(F)(F)F)(C(F)(F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H2F12O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60238701 | |

| Record name | Perfluoropinacol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60238701 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

334.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

918-21-8 | |

| Record name | 1,1,1,4,4,4-Hexafluoro-2,3-bis(trifluoromethyl)-2,3-butanediol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=918-21-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Perfluoropinacol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000918218 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Perfluoropinacol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60238701 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Hexafluoro-2,3-dimethylbutane-2,3-diol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。